Uracil-6-D1
Description
Properties
Molecular Formula |
C4H4N2O2 |
|---|---|
Molecular Weight |
113.09 g/mol |
IUPAC Name |
6-deuterio-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i2D |
InChI Key |
ISAKRJDGNUQOIC-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=CC(=O)NC(=O)N1 |
Canonical SMILES |
C1=CNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Reduction of Barbituric Acid : SmI₂ selectively reduces the imide carbonyl group of barbituric acids to form α-hydroxy-N-acylcarbamides (hemiaminals) with >98% D₁ incorporation when D₂O is used.
- N-Acyliminium Ion Formation : Lewis acid (e.g., BF₃·OEt₂) promotes hemiaminal cleavage, generating N-acyliminium ions.
- Deuterium Capture : Nucleophilic attack by deuterium from D₂O yields 6-D1-uracils with diastereomeric ratios (dr) exceeding 95:5.
Experimental Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Reducing Agent | SmI₂ (0.2–0.5 equiv) | |
| Solvent | THF or DMPU | |
| Temperature | 0–25°C (controlled cooling) | |
| Deuterium Source | D₂O (excess) | |
| Yield | 70–90% (dependent on substrate) |
Example Reaction :
Barbituric acid derivatives (e.g., 5-substituted analogs) react with SmI₂ in D₂O/THF to form 6-D1-uracils after acid workup.
Pd/C-Catalyzed H/D Exchange: Direct Deuteration of Uracil
This approach employs palladium on carbon (Pd/C) under hydrogen gas and D₂O to replace the 6-hydrogen atom with deuterium.
Optimization Parameters
Key Insight :
At 160°C, Pd/C avoids partial hydrogenation of the 5,6-double bond observed at lower temperatures (110–140°C).
Comparative Efficacy
| Substrate | D Content (%) | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Uracil | 98 | 96 | 160°C, 24 h, D₂O | |
| 1-Methyluracil | 100 | 93 | 160°C, 24 h, D₂O | |
| Uridine | 35 (6-D) | 94 | 160°C, 24 h, D₂O |
Limitations :
- Reduced efficiency with nucleosides due to steric hindrance or sugar hydroxyl groups.
- Requires high-purity D₂O and inert atmospheres to prevent H contamination.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Applications |
|---|---|---|---|
| SmI₂ Reduction | - High stereoselectivity - Scalable for C6-substituted uracils |
Requires barbituric acid precursors | Pharmaceutical intermediates |
| Pd/C H/D Exchange | - Direct deuteration - Simple setup |
Low efficiency with nucleosides | Isotopic labeling studies |
| Deutodehalogenation | - Predictable regioselectivity | Unproven for uracil; requires halogenation | Specialty chemical synthesis |
Chemical Reactions Analysis
Chemical Reactions of Uracil-6-D1
-
Electrophilic Reactions : Uracil readily undergoes typical reactions such as oxidation, nitration, and alkylation . Uracil also reacts with elemental halogens .
-
रिएक्शन with Amines : The reaction of uracil with amines produces 5-substituted uracil derivatives . These reactions proceed via 5,6-dihydro adducts .
-
Addition to Ribose Sugars and Phosphates : this compound can undergo addition to ribose sugars and phosphates, which is important for synthesis and further reactions within the body . This leads to the formation of uridine, uridine monophosphate (UMP), uridine diphosphate (UDP), uridine triphosphate (UTP), and uridine diphosphate glucose (UDP-glucose) .
Reactions with Carbanions
Reactions involving carbanions and uracil derivatives lead to diverse products depending on the specific conditions and reagents .
-
C-C Bond Formation : Uracil and uridine derivatives undergo regioselective C-C bond formation at the 5- and 6-positions, influenced by the nature of the carbanions .
-
Formation of Fused Heterocycles : Dual C-C bond formations at both the 5- and 6-positions result in fused heterocycle derivatives such as 2,4-diazabicyclo[4.1.0]heptane and 2,4-diazabicyclo-[4.1.0]nonane .
-
Reaction with Active Methylene Compounds : Reactions with active methylene compounds under basic conditions yield selective C-C bond formation products .
Uracil Methylating Enzymes
Structural and mechanistic details are available for both classical and alternative enzymes involved in biological uracil methylation .
-
FDTS-Catalyzed Reaction : Research indicates that a hydride from FADH2 nucleophilically attacks the C6 of dUMP . Subsequent steps result in the formation of an exocyclic methylene intermediate, which then rearranges to form dTMP .
-
TrmFO-Catalyzed Reaction : TrmFO activity is abolished upon mutation of a conserved cysteine, suggesting the potential for covalent catalysis in this reaction .
Uracil in DNA Repair
Uracil DNA glycosylase (UDG) removes uracil bases from DNA, initiating base excision repair .
-
UNG2 Activity : The nuclear uracil-N-glycosylase activity and nuclear protein content in human cell lines is highest during the S phase of the cell cycle, indicating its role in DNA replication .
-
Impact of Thymidine Block : The double thymidine block synchronisation protocols can affect UNG2 content and uracil excision rate, suggesting caution in using this method for studying uracil repair .
Additional Reactions
-
Bromination : Uracil undergoes bromination, leading to the formation of 5-bromouracil, and further bromination results in 5,5-dibromo-6-hydroxyhydrouracil .
-
With Hydrazine : Uracil reacts with anhydrous hydrazine, causing the uracil ring to open up in a first-order kinetic reaction .
Data Tables
Table 1: Reaction energy profiles of the ·OH addition to uracil computed with different levels of theory
| DFT/M06-2X | |
|---|---|
| RC· complex | 5.8 |
| C5 channel | 0.5 |
| C6 pathway | 0.6 |
Table 2: Examples of Uracil Derivatives and their Synthesis
| Starting Material | Reagent | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 6-chloro-1-methyluracil | Hydrazinolysis, aromatic aldehyde | Respective hydrazones | Good | N/A |
| 6-aminouracils | Nitrosation, arylidineanilines | New xanthine derivatives | N/A | N/A |
| 6-aminouracils, 5,6-diaminouracil | Ninhydrin | Indenopyrrolopyrimidine, indenopteridine | Good | N/A |
| 1a | Diethyl malonate carbanion | 5,6-di-[bis(ethoxycarbonyl)methyl]-5,6-dihydro-1,3-dimethyluracil | 41 | 2 |
| 1a | Benzylphenylketone | 5-(α-benzoyl)benzyl-1,3-dimethyluracil | 96 | 1 |
These reactions highlight the versatile chemistry of uracil and its derivatives, making them valuable building blocks in chemical synthesis and important players in biological processes.
Scientific Research Applications
Chemistry Applications
Uracil-6-D1 is primarily utilized as a tracer in isotope labeling studies. The incorporation of deuterium atoms allows researchers to track reaction mechanisms and pathways with high precision. The stable isotope labeling enhances the compound's stability, making it suitable for advanced analytical techniques such as mass spectrometry.
Table 1: Applications in Chemistry
| Application Type | Description |
|---|---|
| Isotope Labeling | Used to trace reaction mechanisms in chemical reactions |
| Mass Spectrometry | Enhances detection sensitivity and accuracy in analytical chemistry |
| Reaction Pathway Studies | Facilitates understanding of complex biochemical pathways |
Biological Research Applications
In biological research, this compound plays a crucial role in studying nucleic acid modifications and interactions. Its incorporation into RNA and DNA allows for the investigation of gene expression and the effects of modified nucleobases on cellular functions.
Case Study: Gene Expression Analysis
Research has demonstrated that the presence of this compound can influence transcriptional regulation mechanisms. For instance, studies have shown that modified uracils can affect the activity of DNA glycosylases, enzymes responsible for repairing damaged DNA. This interference may lead to increased mutation rates or altered cellular responses to DNA damage .
Table 2: Biological Applications
| Application Type | Description |
|---|---|
| Nucleic Acid Research | Used to study modifications in DNA and RNA |
| Gene Expression Studies | Investigates the impact of uracil modifications on gene regulation |
| DNA Repair Mechanisms | Analyzes the role of modified uracils in DNA repair processes |
Medical Applications
This compound is being investigated for its potential role in epigenetic studies and as a biomarker for certain diseases. Its unique properties allow researchers to explore its therapeutic implications, particularly in cancer treatment.
Case Study: Cancer Treatment
Research involving human colon carcinoma cell lines has shown that drug treatments can lead to increased incorporation of uracil into genomic DNA. This finding suggests potential applications in cancer therapies targeting thymidylate biosynthesis pathways .
Table 3: Medical Applications
| Application Type | Description |
|---|---|
| Epigenetic Studies | Explores the role of uracil modifications in gene regulation |
| Biomarker Development | Investigates potential biomarkers for cancer and other diseases |
| Cancer Therapy Research | Examines the effects of uracil incorporation on cancer cell behavior |
Industrial Applications
In industry, this compound is utilized in the development of new pharmaceuticals and diagnostic tools. Its ability to serve as a stable isotope label makes it valuable for drug formulation and testing.
Table 4: Industrial Applications
| Application Type | Description |
|---|---|
| Pharmaceutical Development | Aids in the formulation of new drugs |
| Diagnostic Tool Development | Used in creating sensitive detection methods for various diseases |
Mechanism of Action
The mechanism of action of Uracil-6-D1 involves its interaction with DNA and RNA. It can be incorporated into DNA, leading to mutations and disruptions in DNA synthesis and repair. This is particularly relevant in its use as an antineoplastic agent, where it inhibits DNA synthesis and function by binding to guanine and cytosine moieties .
Comparison with Similar Compounds
Uracil-6-D1 can be compared with other similar compounds, such as:
Thymine: A methylated form of uracil found in DNA.
Cytosine: Another pyrimidine nucleobase found in DNA and RNA.
5-Fluorouracil: A fluorinated derivative of uracil used as an antineoplastic agent.
Biological Activity
Uracil-6-D1, a derivative of uracil, has garnered interest in the field of molecular biology and pharmacology due to its potential therapeutic applications and unique biological activities. This article delves into its biological activity, exploring its mechanisms, effects on cellular processes, and implications for cancer treatment.
Overview of this compound
Uracil is a pyrimidine base found in RNA and plays a crucial role in various biological processes, including nucleic acid metabolism. The modification of uracil to create derivatives like this compound can enhance its biological properties, making it a subject of research for potential anticancer agents and other therapeutic applications.
1. Interaction with DNA Repair Mechanisms:
this compound is known to influence DNA repair pathways, particularly through its interaction with uracil-DNA glycosylase (UDG). UDG is responsible for the removal of uracil from DNA, which is crucial for maintaining genomic integrity. Studies show that the presence of uracil in DNA can lead to increased sensitivity to anticancer agents such as pemetrexed and 5-fluorouracil (5-FU) in UDG-deficient cells . This suggests that this compound may modulate the effectiveness of these drugs by altering uracil incorporation and repair dynamics.
2. Induction of Genomic Instability:
Research indicates that this compound can lead to increased incorporation of uracil into DNA, particularly in regions of active chromatin. This incorporation can disrupt normal base pairing and lead to mutations if not repaired adequately . The resulting genomic instability may enhance the cytotoxic effects of certain chemotherapeutic agents.
3. Influence on Cell Cycle Regulation:
The activity of UDG is regulated throughout the cell cycle, with heightened activity during the S-phase. This compound's effects on UDG activity can influence cell cycle progression and checkpoint activation, particularly in response to DNA damage induced by therapeutic agents . This mechanism may provide insights into how this compound can be utilized to sensitize cancer cells to treatment.
Case Study 1: Sensitization to Chemotherapy
A study involving HCT116 colon cancer cells demonstrated that treatment with drugs like raltitrexed and 5FdUR led to significant increases in genomic uracil levels when combined with this compound. This increase was associated with enhanced sensitivity to these drugs, highlighting the potential for using this compound as an adjuvant therapy in cancer treatment .
Case Study 2: Impact on DNA Damage Response
In another investigation, researchers observed that cells expressing UDG inhibitors exhibited altered uracil distribution patterns following drug treatment. This alteration correlated with increased DNA damage markers, suggesting that this compound could potentiate the effects of DNA-damaging agents by impairing repair pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
